4-[(1-Aminoethyl)amino]phenol
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Overview
Description
4-[(1-Aminoethyl)amino]phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the hydroxyl group is substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Aminoethyl)amino]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrophenol with ethylenediamine under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Aminoethyl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-[(1-Aminoethyl)amino]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(1-Aminoethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminoethyl)phenol
- 4-(1-Methylethyl)phenol
- 4-(1-Hydroxyethyl)phenol
Uniqueness
4-[(1-Aminoethyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88095-94-7 |
---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(1-aminoethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)10-7-2-4-8(11)5-3-7/h2-6,10-11H,9H2,1H3 |
InChI Key |
NAQRPSUXYCXEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
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